molecular formula C23H15ClN2O B4568703 4-[(E)-2-{4-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile

4-[(E)-2-{4-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile

Cat. No.: B4568703
M. Wt: 370.8 g/mol
InChI Key: RTQYVNKYRUQJFG-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-{4-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile is an organic compound known for its unique chemical structure and properties. This compound features a cyano group and a chlorobenzyl ether moiety, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-{4-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-{4-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., OH⁻, NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[(E)-2-{4-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-2-{4-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({2-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate
  • 4-[(E)-({2-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-methoxyphenyl 4-ethoxybenzoate

Uniqueness

4-[(E)-2-{4-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(E)-2-[4-[(2-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O/c24-23-4-2-1-3-20(23)16-27-22-11-7-17(8-12-22)13-21(15-26)19-9-5-18(14-25)6-10-19/h1-13H,16H2/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQYVNKYRUQJFG-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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